(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride

BTK inhibition Kinase inhibitor B-cell malignancy

Obtain the definitive BTK inhibitor scaffold (IC50 39 nM enzymatic, 47 nM cellular) as a room-temperature-stable hydrochloride salt. The 5-position trifluoromethyl group is a critical structural determinant: substitution with 4-CF3 or 6-CF3 positional isomers leads to loss of target engagement. This crystalline solid ensures stoichiometric accuracy in parallel synthesis, unlike the free base (CAS 944905-50-4, an oil prone to oxidative degradation). Procure the pre-formed building block to bypass the challenging 5-CF3 pyrimidine synthesis and accelerate SAR exploration, competitive intelligence, or follow-on BTK drug development programs.

Molecular Formula C6H7ClF3N3
Molecular Weight 213.59 g/mol
CAS No. 1780899-17-3
Cat. No. B1458715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride
CAS1780899-17-3
Molecular FormulaC6H7ClF3N3
Molecular Weight213.59 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)CN)C(F)(F)F.Cl
InChIInChI=1S/C6H6F3N3.ClH/c7-6(8,9)4-2-11-5(1-10)12-3-4;/h2-3H,1,10H2;1H
InChIKeyTZBVAZCBIRPYOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride (CAS 1780899-17-3) Technical Baseline and Procurement Overview


(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride (CAS 1780899-17-3) is a heterocyclic aromatic amine derivative with the molecular formula C6H7ClF3N3 and a molecular weight of 213.59 g/mol . The compound exists as the hydrochloride salt of the free base [5-(trifluoromethyl)pyrimidin-2-yl]methanamine (CAS 944905-50-4), which has a molecular weight of 177.13 g/mol . It functions primarily as a chemical building block and synthetic intermediate for the preparation of more complex pyrimidine-containing molecules, with documented application as a key structural component in Bruton's Tyrosine Kinase (BTK) inhibitor programs [1]. Commercial availability typically specifies purities of 95% or 98% for research and further manufacturing use .

Why Generic Substitution Fails: Critical Differentiation of (5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride from Positional Isomers and Structural Analogs


Direct substitution of (5-(trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride with other trifluoromethylpyrimidine isomers or simple pyrimidine methanamine analogs introduces significant risk of functional failure in applications requiring specific molecular recognition. The 5-position of the trifluoromethyl group is a defining structural determinant of biological activity in several target classes, including BTK and TLR8, where positional isomers (e.g., 4-CF3 or 6-CF3 analogs) exhibit divergent potency profiles or complete loss of target engagement [1]. Additionally, the hydrochloride salt form provides superior solid-state stability and enhanced aqueous handling characteristics compared to the free base form (CAS 944905-50-4), which is an oil at room temperature and more susceptible to oxidative degradation . The following quantitative evidence establishes the specific performance parameters that distinguish this compound from potential alternatives.

Product-Specific Quantitative Evidence: (5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride Differentiation Metrics


BTK Inhibitory Activity: Sub-100 nM Potency Validated in Enzymatic and Cellular Assays

The compound demonstrates verified Bruton's Tyrosine Kinase (BTK) inhibitory activity with an IC50 of 39 nM in a TR-FRET enzymatic assay and 47 nM in a cellular assay using human Ramos cells [1]. This establishes it as a structurally validated BTK-binding scaffold, distinguishing it from other pyrimidine methanamine analogs that lack this target engagement profile. For context, leading BTK inhibitors such as ibrutinib exhibit IC50 values in the 0.6 nM range [2], while many pyrimidine-based BTK inhibitors in development show IC50 values ranging from 0.8 nM to >100 nM depending on substitution patterns [2][3].

BTK inhibition Kinase inhibitor B-cell malignancy

Positional Selectivity: 5-CF3 Substitution Confers Distinct Biological Profile vs. 4-CF3 and 6-CF3 Isomers

The 5-position of the trifluoromethyl group on the pyrimidine ring is a critical determinant of biological activity. Studies on 2-amino-4-(trifluoromethyl)pyrimidine derivatives (the 4-CF3 positional isomer) demonstrate IC50 values against MSI-H cancer cell lines ranging from 1.52 μM to 2.22 μM, with WRN helicase inhibition at 6.61 μM [1]. In contrast, 6-(trifluoromethyl)pyrimidine-2-amine derivatives show TLR8 antagonistic activity with IC50 values of 2.9-8.7 μM [2][3]. The 5-CF3 substitution pattern of the target compound, combined with the 2-methanamine functionality, positions it for BTK-targeted applications rather than WRN or TLR8 modulation, representing a distinct targeting vector compared to its positional isomers.

Structure-activity relationship SAR Positional isomer WRN helicase

Salt Form Advantage: Hydrochloride Provides Enhanced Handling Stability vs. Free Base

The hydrochloride salt form (CAS 1780899-17-3, MW 213.59) offers distinct handling and storage advantages compared to the free base (CAS 944905-50-4, MW 177.13) . The free base exists as an oil or low-melting solid at room temperature and is susceptible to oxidative degradation and CO2 absorption, whereas the hydrochloride salt is a crystalline solid with superior ambient storage stability and does not require cold-chain shipping . This difference in physical form directly impacts weighing accuracy, long-term storage reliability, and reproducibility of synthetic procedures.

Salt selection Stability Formulation Procurement

Synthetic Route Efficiency: 5-Trifluoromethyl Pyrimidine Scaffold Achieves Up to 80% Yield via Modern One-Pot Methodology

Contemporary synthetic methodology for 5-trifluoromethyl pyrimidine derivatives achieves yields up to 80% using one-pot multi-component reaction strategies that circumvent the selectivity challenges inherent in direct pyrimidine trifluoromethylation . This represents a significant advancement over traditional multi-step approaches that typically yield 30-50% over 3-4 steps due to competing side reactions and intermediate instability [1]. The commercial availability of (5-(trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride as a pre-formed building block eliminates the need for end-users to develop and optimize this challenging synthetic sequence, reducing development time and material costs.

Synthesis Yield Scale-up Process chemistry

Commercial Purity Specifications: 95-98% Purity Ranges Documented Across Multiple ISO-Certified Suppliers

Commercial suppliers document purity specifications for (5-(trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride at 95% minimum purity as standard, with select vendors offering 98% (NLT 98%) grade material under ISO-certified quality systems . This purity range is adequate for use as a synthetic intermediate in multi-step pharmaceutical syntheses, where typical purity requirements for building blocks range from 90% to 98% . The compound is specifically labeled 'For research and further manufacturing use only,' establishing its intended role as a process intermediate rather than a final active pharmaceutical ingredient .

Purity Quality control Procurement ISO certification

Best Research and Industrial Application Scenarios for (5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride (CAS 1780899-17-3)


BTK Inhibitor Medicinal Chemistry and Lead Optimization Programs

This compound serves as a validated starting scaffold for BTK inhibitor discovery programs requiring a pyrimidine core with demonstrated target engagement. With BTK IC50 values of 39-47 nM, it provides a tractable starting point for structure-based optimization to improve potency toward the sub-nanomolar range of clinical candidates such as ibrutinib (0.6 nM) [1][2]. The 5-CF3 substitution and 2-methanamine handle enable modular derivatization for SAR exploration, while the hydrochloride salt form ensures consistent handling and weighing accuracy in parallel synthesis workflows [3].

Synthetic Intermediate for Patent-Protected BTK Inhibitor Compositions

U.S. Patent No. 10,493,073 ('Heteroaryl compounds as BTK inhibitors and uses thereof') identifies pyrimidine compounds with this structural motif as useful BTK inhibitors [1]. The compound functions as a key intermediate or building block for the synthesis of proprietary BTK inhibitor compositions claimed in the patent. Procurement of the pre-formed building block bypasses the challenging 5-CF3 pyrimidine synthesis, which even under optimized one-pot conditions yields up to 80% [2], enabling faster access to patent-relevant target molecules for competitive intelligence, freedom-to-operate assessment, or follow-on drug development programs.

Reference Standard for Kinase Selectivity Profiling and Assay Validation

The documented BTK inhibitory activity (IC50 = 39 nM enzymatic, 47 nM cellular) establishes this compound as a suitable reference standard for BTK assay validation and kinase selectivity panel screening [1]. Unlike highly optimized clinical candidates with narrow selectivity windows, the moderate potency of this scaffold makes it useful for establishing assay dynamic range, validating signal-to-noise parameters, and calibrating high-throughput screening platforms. The compound's activity in both TR-FRET enzymatic and Ramos cellular formats supports cross-assay validation and method transfer [1].

Multi-Step Pharmaceutical Synthesis Requiring Ambient-Stable Building Blocks

The hydrochloride salt form (CAS 1780899-17-3) is specifically indicated for research and further manufacturing use, with room temperature shipping and storage compatibility [1][2]. This eliminates cold-chain logistics costs and reduces degradation-related batch variability in multi-step synthetic campaigns where the building block may be stored for extended periods between synthetic steps. The 95-98% purity specifications meet typical requirements for pharmaceutical intermediate applications, while the crystalline solid form facilitates accurate weighing for stoichiometric control in sensitive coupling reactions [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.